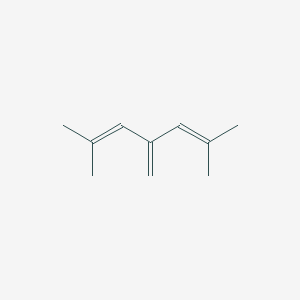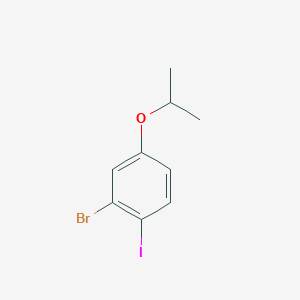
2-Bromo-1-iodo-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropoxy groups. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring in the presence of a catalyst. The isopropoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available benzene derivatives. The process includes:
- Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide.
- Iodination: The brominated benzene is then reacted with iodine and a suitable oxidizing agent.
- Etherification: The final step involves the introduction of the isopropoxy group through a reaction with isopropyl alcohol and a base.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both bromine and iodine can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-iodo-4-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-iodo-4-isopropoxybenzene involves its reactivity as an electrophile in various chemical reactions. The bromine and iodine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating substitution and coupling reactions. The isopropoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-iodobenzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
4-Bromo-2-iodo-1-isopropylbenzene: Similar structure but with different substituent positions, affecting its reactivity.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of an isopropoxy group, altering its chemical properties.
Uniqueness
2-Bromo-1-iodo-4-isopropoxybenzene is unique due to the presence of both bromine and iodine atoms, along with the isopropoxy group. This combination of substituents provides a unique reactivity profile, making it valuable in synthetic chemistry for the construction of complex molecules.
Properties
Molecular Formula |
C9H10BrIO |
|---|---|
Molecular Weight |
340.98 g/mol |
IUPAC Name |
2-bromo-1-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 |
InChI Key |
KJVOZKDJRTUVII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
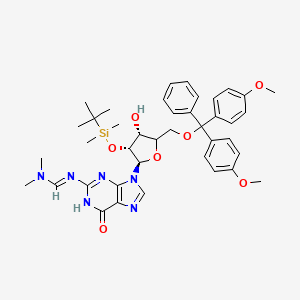
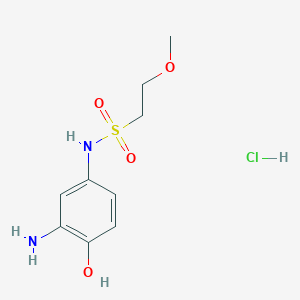
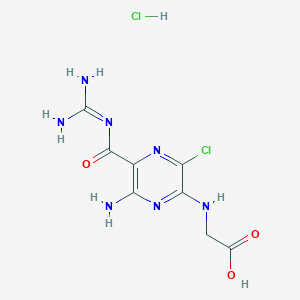
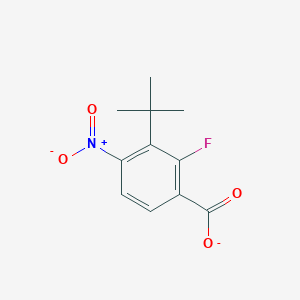
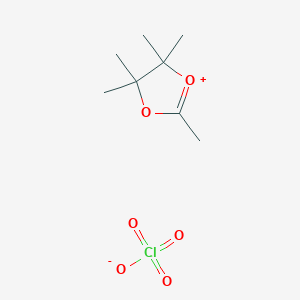
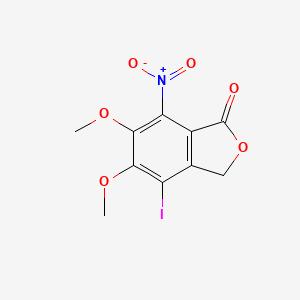
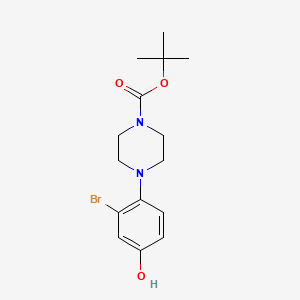
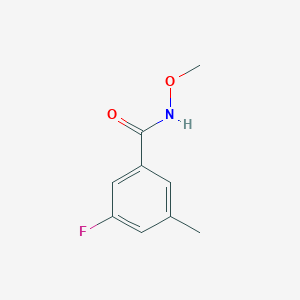
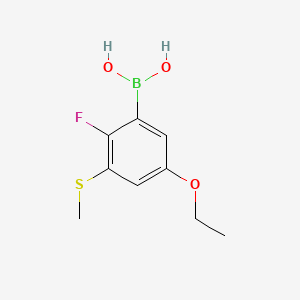
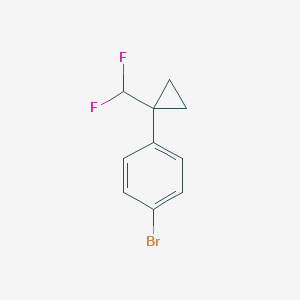
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
